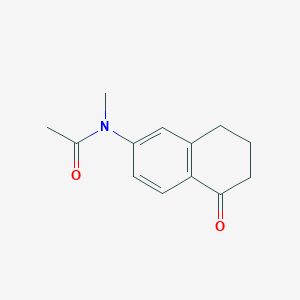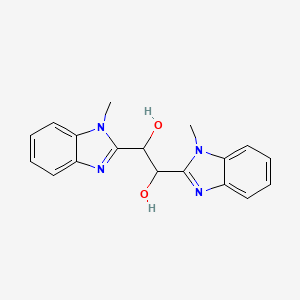
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is a complex organic compound that features two benzimidazole rings attached to an ethane-1,2-diol backbone. This compound is part of the larger family of imidazole derivatives, which are known for their diverse chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with ethane-1,2-diol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .
化学反应分析
Types of Reactions
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydrobenzimidazole derivatives .
科学研究应用
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol
- 1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)ethane
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane
Uniqueness
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and methyl-substituted benzimidazole rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
3256-27-7 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
1,2-bis(1-methylbenzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O2/c1-21-13-9-5-3-7-11(13)19-17(21)15(23)16(24)18-20-12-8-4-6-10-14(12)22(18)2/h3-10,15-16,23-24H,1-2H3 |
InChI 键 |
PZJMZESHUAGMHL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C(C(C3=NC4=CC=CC=C4N3C)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

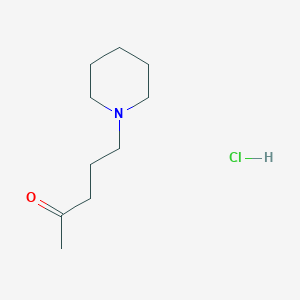
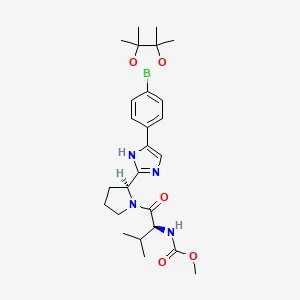
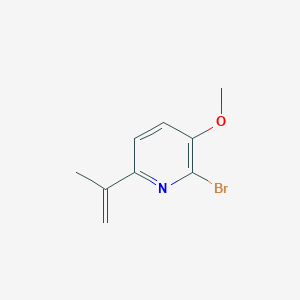
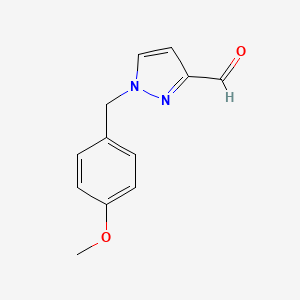
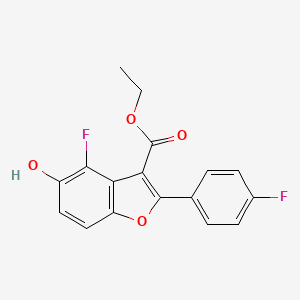
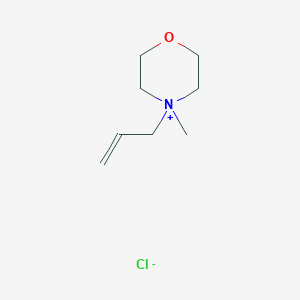
![2-[(4-Nitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B8455362.png)


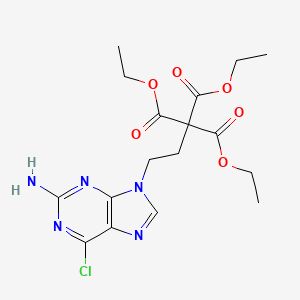
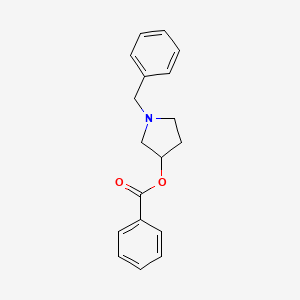
![[2-Methanesulfonyl-2-methyl-1-(2-{5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl}-pyrrolidine-1-carbonyl)-propyl]-carbamic acid methyl ester](/img/structure/B8455408.png)
